SIRT1-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

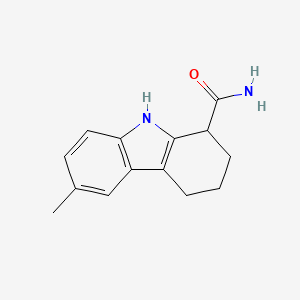

6-methyl-2,3,4,9-tetrahydro-1H-carbazole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O/c1-8-5-6-12-11(7-8)9-3-2-4-10(14(15)17)13(9)16-12/h5-7,10,16H,2-4H2,1H3,(H2,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWPYXBWZWLRMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC3=C2CCCC3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of SIRT1 Inhibitor EX-527: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 1 (SIRT1), a NAD+-dependent protein deacetylase, is a key regulator of numerous cellular processes, including stress resistance, metabolism, and aging. Its role in various diseases has made it a significant target for therapeutic intervention. This technical guide provides an in-depth overview of the mechanism of action of EX-527 (also known as Selisistat), a potent and selective small-molecule inhibitor of SIRT1.

Mechanism of Action

EX-527 is a potent and selective inhibitor of SIRT1.[1][2] Its mechanism of action is distinct from many other enzyme inhibitors. It functions as an uncompetitive inhibitor with respect to NAD+ and a non-competitive inhibitor with respect to the peptide substrate.[1] This means that EX-527 does not directly compete with either the cofactor (NAD+) or the substrate for binding to the active site of SIRT1 in its free form.

Instead, the inhibitory action of EX-527 is dependent on the progression of the deacetylation reaction catalyzed by SIRT1. The binding of EX-527 to SIRT1 is significantly enhanced in the presence of NAD+.[3] The proposed mechanism involves the formation of a stable ternary complex composed of SIRT1, the reaction intermediate O-acetyl-ADP-ribose, and EX-527.[1][3] This complex effectively sequesters the enzyme, preventing its turnover and further catalytic activity. This unique mechanism contributes to the high potency and selectivity of EX-527 for SIRT1.[1]

Data Presentation: Quantitative Inhibitory Activity of EX-527

The inhibitory potency of EX-527 against sirtuins has been determined in various studies using different assay formats. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | IC50 Value | Assay Conditions | Reference |

| SIRT1 | 38 nM | Cell-free assay with purified human GST-SIRT1 and a fluorogenic p53-based peptide. | [4] |

| SIRT1 | 98 nM | Not specified. | [5] |

| SIRT1 | 123 nM | Cell-free assay. | [6] |

| SIRT2 | 19.6 µM | Cell-free assay. | [4] |

| SIRT3 | 48.7 µM | Cell-free assay. | [4] |

The data clearly demonstrates the high selectivity of EX-527 for SIRT1 over other sirtuin isoforms, with IC50 values in the nanomolar range for SIRT1 and micromolar range for SIRT2 and SIRT3.[4]

Experimental Protocols

In Vitro SIRT1 Deacetylase Activity Assay (Fluor-de-Lys Method)

This is a commonly used method to measure the enzymatic activity of SIRT1 and assess the potency of inhibitors like EX-527.

Principle: The assay utilizes a synthetic peptide substrate derived from p53 (residues 379-382) containing an acetylated lysine residue coupled to a fluorescent aminomethylcoumarin (AMC) group. Deacetylation of the lysine by SIRT1 allows for proteolytic cleavage by a developer enzyme, which releases the fluorescent AMC molecule. The resulting fluorescence is directly proportional to SIRT1 activity.[4]

Protocol:

-

Reagents and Materials:

-

Purified recombinant human SIRT1 enzyme (e.g., GST-tagged).

-

Fluor-de-Lys SIRT1 substrate (p53-derived peptide).

-

NAD+.

-

EX-527 (or other test compounds) at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

-

Developer solution (containing a protease).

-

96-well black microplate.

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm).

-

-

Procedure:

-

Prepare serial dilutions of EX-527 in the assay buffer.

-

In a 96-well plate, add the assay buffer, SIRT1 enzyme, and the test compound (EX-527) or vehicle control.

-

Initiate the reaction by adding NAD+ and the Fluor-de-Lys substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the enzymatic reaction and initiate the development step by adding the developer solution.

-

Incubate at 37°C for a further period (e.g., 15-30 minutes) to allow for the release of the fluorophore.

-

Measure the fluorescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (wells without enzyme).

-

Plot the fluorescence intensity against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

-

Cellular p53 Acetylation Assay

This assay is used to confirm the on-target effect of EX-527 in a cellular context by measuring the acetylation status of a known SIRT1 substrate, the tumor suppressor protein p53.

Principle: Inhibition of SIRT1 by EX-527 is expected to lead to an increase in the acetylation of p53 at specific lysine residues (e.g., K382). This can be detected by Western blotting using an antibody specific for acetylated p53.

Protocol:

-

Reagents and Materials:

-

Cell line of interest (e.g., MCF-7, U2OS).

-

Cell culture medium and supplements.

-

EX-527.

-

DNA damaging agent (e.g., etoposide or hydrogen peroxide) to induce p53 expression and acetylation.

-

Lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (including nicotinamide and trichostatin A).

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, and a loading control (e.g., anti-β-actin).

-

Secondary antibody (HRP-conjugated).

-

SDS-PAGE gels and Western blotting equipment.

-

Chemiluminescence detection reagents.

-

-

Procedure:

-

Seed cells in culture plates and allow them to adhere overnight.

-

Treat the cells with EX-527 or vehicle control for a specified duration.

-

Induce DNA damage by adding a DNA damaging agent for a shorter period.

-

Harvest the cells and lyse them in lysis buffer.

-

Determine the protein concentration of the lysates.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with the primary antibodies overnight.

-

Wash the membrane and incubate with the appropriate secondary antibody.

-

Detect the protein bands using a chemiluminescence imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for acetylated p53, total p53, and the loading control.

-

Normalize the acetylated p53 signal to total p53 and the loading control to determine the relative increase in p53 acetylation upon EX-527 treatment.

-

Mandatory Visualization

Signaling Pathway of SIRT1 and its Inhibition by EX-527

Caption: Mechanism of SIRT1 inhibition by EX-527.

Experimental Workflow for Cellular p53 Acetylation Assay

Caption: Workflow for assessing p53 acetylation.

References

- 1. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pnas.org [pnas.org]

- 4. selleckchem.com [selleckchem.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. medchemexpress.com [medchemexpress.com]

The Discovery and Development of SIRT1-IN-1: A Pan-Sirtuin Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD⁺)-dependent deacetylase, has emerged as a significant therapeutic target for a range of diseases, including metabolic disorders, neurodegenerative diseases, and cancer. Its role in regulating key cellular processes such as gene expression, metabolism, and stress response has driven extensive research into the discovery of small molecule modulators of its activity. This technical guide provides an in-depth overview of the discovery, development, and characterization of SIRT1-IN-1, a potent, pan-inhibitor of SIRT1, SIRT2, and SIRT3.

Discovery and Development

This compound, also referred to as compound 28, was identified through a sophisticated high-throughput screening method known as Encoded Library Technology (ELT).[1][2] This technology enabled the screening of a vast library of 1.2 million DNA-encoded small molecules against the SIRT3 enzyme in an affinity-based selection process.[1] The initial screening identified a novel thieno[3,2-d]pyrimidine-6-carboxamide scaffold as a potent inhibitor of sirtuins.[1][2]

Subsequent structure-activity relationship (SAR) studies were conducted to optimize the physicochemical properties of the initial hits, leading to the development of this compound (compound 28).[1] These optimization efforts focused on improving drug-like properties while maintaining high potency.[1]

Experimental Workflow: Encoded Library Technology (ELT) Screening

References

SIRT1-IN-1: A Technical Guide to its Function and Application in Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 1 (SIRT1), a nicotinamide adenine dinucleotide (NAD+)-dependent deacetylase, is a key regulator of a multitude of cellular processes, including stress responses, metabolism, and aging. Its role in various signaling pathways has made it a compelling target for therapeutic intervention in a range of diseases. This technical guide provides an in-depth overview of SIRT1-IN-1, a potent inhibitor of SIRT1. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and drug development professionals working with or considering the use of this compound.

Introduction to SIRT1 and its Inhibition

SIRT1 is a class III histone deacetylase (HDAC) that removes acetyl groups from a wide array of histone and non-histone protein substrates.[1] This post-translational modification is dependent on the presence of NAD+, linking the enzymatic activity of SIRT1 to the metabolic state of the cell.[2] Through the deacetylation of its targets, SIRT1 influences critical cellular functions such as gene silencing, DNA repair, inflammation, and apoptosis.[1][3] Key substrates of SIRT1 include the tumor suppressor p53 and the transcription factor NF-κB, highlighting its involvement in cancer and inflammatory diseases.[4][5]

Given its central role in cellular physiology and pathology, the modulation of SIRT1 activity with small molecules has garnered significant interest. Inhibitors of SIRT1, such as this compound, are valuable tools for elucidating the biological functions of SIRT1 and hold potential as therapeutic agents.

This compound: A Potent Sirtuin Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency against SIRT1. It also exhibits inhibitory activity against SIRT2 and SIRT3, classifying it as a pan-sirtuin inhibitor.

Mechanism of Action

This compound functions as a direct inhibitor of the deacetylase activity of SIRT1. While the precise binding mode is not extensively detailed in the public domain, it is presumed to interact with the catalytic domain of the enzyme, thereby preventing the binding of its acetylated substrates or the co-factor NAD+.

Quantitative Data

The inhibitory potency of this compound and other relevant SIRT1 inhibitors is summarized in the table below. This data is crucial for determining appropriate experimental concentrations and for comparing the activity of different inhibitors.

| Compound | Target(s) | IC50 | Reference |

| This compound | SIRT1 | 0.205 µM | [3] |

| SIRT2 | 11.5 µM | [3] | |

| EX-527 | SIRT1 | 38-98 nM | [6] |

| Cambinol | SIRT1, SIRT2 | 56 µM, 59 µM | [7] |

| Sirtinol | ySir2, hSIRT2, hSIRT1 | 48 µM, 57.7 µM, 131 µM | [3] |

| Suramin | SirT1, SirT2, SirT5 | 297 nM, 1.15 µM, 22 µM | [3] |

Key Signaling Pathways Modulated by SIRT1 Inhibition

Inhibition of SIRT1 by this compound is expected to impact several critical signaling pathways, primarily through the increased acetylation and subsequent modulation of the activity of key SIRT1 substrates.

p53 Signaling Pathway

SIRT1 is known to deacetylate the tumor suppressor protein p53 at lysine 382.[8] Deacetylation by SIRT1 generally leads to the inactivation and degradation of p53.[5] Inhibition of SIRT1 with compounds like this compound is therefore expected to increase the acetylation of p53, leading to its stabilization and activation.[8][9] This can result in the induction of p53-mediated apoptosis and cell cycle arrest.[5]

NF-κB Signaling Pathway

SIRT1 can deacetylate the RelA/p65 subunit of the NF-κB complex at lysine 310.[4] This deacetylation event typically represses NF-κB's transcriptional activity, thereby downregulating the expression of pro-inflammatory and anti-apoptotic genes.[4][10] By inhibiting SIRT1, this compound is expected to increase the acetylation of p65, leading to the enhancement of NF-κB-mediated transcription.[10]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the function of SIRT1 inhibitors like this compound.

In Vitro SIRT1 Activity Assay (Fluorometric)

This assay is used to determine the direct inhibitory effect of a compound on the deacetylase activity of recombinant SIRT1.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., a peptide containing an acetylated lysine residue linked to a fluorophore)

-

NAD+

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution

-

This compound or other test compounds

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add assay buffer, SIRT1 substrate, and NAD+.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

-

Initiate the reaction by adding recombinant SIRT1 enzyme to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 1 hour).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for a further period as recommended by the assay kit manufacturer.

-

Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Western Blot for Acetylated p53

This method is used to assess the effect of this compound on the acetylation status of endogenous p53 in a cellular context.

Materials:

-

Cell line expressing wild-type p53 (e.g., MCF-7, U2OS)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., trichostatin A, nicotinamide)

-

Protein concentration assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-total p53, anti-SIRT1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to an appropriate confluency.

-

Treat cells with various concentrations of this compound for a specified duration. A positive control (e.g., a known SIRT1 inhibitor like EX-527) and a vehicle control should be included.

-

Lyse the cells in lysis buffer on ice.

-

Clarify the lysates by centrifugation and determine the protein concentration.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-acetyl-p53) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe for total p53, SIRT1, and the loading control to normalize the data.

Experimental and Screening Workflows

The characterization of a SIRT1 inhibitor like this compound typically follows a structured workflow, from initial screening to in-depth cellular and in vivo validation.

Workflow for Screening and Characterizing a SIRT1 Inhibitor

Conclusion

This compound is a valuable chemical probe for studying the diverse biological roles of SIRT1 and a potential starting point for the development of novel therapeutics. Its ability to potently inhibit SIRT1 and modulate key signaling pathways such as those involving p53 and NF-κB underscores its importance in biomedical research. This guide provides a foundational understanding of this compound, offering both theoretical knowledge and practical protocols to aid researchers in their investigations. Further studies are warranted to fully elucidate the cellular and in vivo effects of this compound and to explore its full therapeutic potential.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Frontiers | Regulation of SIRT1 and Its Roles in Inflammation [frontiersin.org]

- 3. SirT1 in muscle physiology and disease: lessons from mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Discovery of SIRT1/2 Inhibitors via Computational Methods: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sirtuin-1 regulation of mammalian metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of SIRT1 Catalytic Activity Increases p53 Acetylation but Does Not Alter Cell Survival following DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Molecular and Cellular Characterization of SIRT1 Allosteric Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sirtuin 1 suppresses nuclear factor κB induced transactivation and pro-inflammatory cytokine expression in cat fibroblast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Designing novel inhibitorsâ¨of epigenetic target â SIRT1 [receptor.ai]

- 10. embopress.org [embopress.org]

SIRT1-IN-1: A Technical Guide to a Selective SIRT1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of SIRT1-IN-1, a selective inhibitor of the NAD⁺-dependent deacetylase SIRT1. Sirtuin 1 (SIRT1) is a critical regulator of a vast array of cellular processes, including gene expression, metabolism, DNA repair, and inflammation, making it a significant target in drug discovery for aging-related diseases, cancer, and metabolic disorders.[1][2][3][4][5][6] This guide details the inhibitor's selectivity, the signaling pathways it modulates, and the experimental protocols necessary for its characterization.

Introduction to SIRT1

SIRT1 is the most studied of the seven mammalian sirtuins (SIRT1-7), a family of enzymes that function as Class III histone deacetylases (HDACs).[1][2][7] Their enzymatic activity is dependent on nicotinamide adenine dinucleotide (NAD⁺) as a co-substrate.[1][2] SIRT1 is primarily a nuclear protein that deacetylates a wide range of histone and non-histone protein substrates.[1][5][8] By removing acetyl groups from lysine residues on target proteins, SIRT1 modulates their function and plays a central role in cellular responses to stress, energy availability, and physiological challenges.[1][6][9] Key substrates include transcription factors like p53, NF-κB, and FOXO proteins, which are involved in apoptosis, inflammation, and stress resistance.[8][10][11] Given its extensive role, the development of selective pharmacological modulators, such as inhibitors, is crucial for both studying its biological functions and for potential therapeutic applications.[4][5][12]

This compound: A Selective Inhibitor

This compound is an indole compound identified as a selective inhibitor of SIRT1.[13] Its selectivity is a key feature, allowing for more precise investigation of SIRT1-specific functions without the confounding effects of inhibiting other sirtuin isoforms.

The inhibitory potency and selectivity of this compound have been characterized by determining its half-maximal inhibitory concentration (IC₅₀) against SIRT1 and other sirtuins. The data below is compared with other known sirtuin inhibitors.

| Compound | Target Sirtuin | IC₅₀ (µM) | Selectivity Profile | Reference |

| This compound | SIRT1 | 0.205 | ~56-fold selective over SIRT2 | [13] |

| SIRT2 | 11.5 | [13] | ||

| SIRT-IN-1 | SIRT1 | 0.015 | Pan-SIRT1/2/3 inhibitor | [14] |

| SIRT2 | 0.010 | [14] | ||

| SIRT3 | 0.033 | [14] | ||

| EX-527 | SIRT1 | - | Potent and selective SIRT1 inhibitor; uncompetitive with NAD⁺.[12][15] | [12][15] |

| SIRT2 | - | ~200-fold selective over SIRT2.[15] | [15] | |

| SIRT3 | - | ~500-fold selective over SIRT3.[15] | [15] | |

| AGK2 | SIRT2 | 3.5 | Selective SIRT2 inhibitor.[13][15] | [13][15] |

| SIRT1 | 30 | >14-fold selective for SIRT2 over SIRT1/3.[15] | [15] | |

| SIRT3 | 91 | [13] | ||

| Cambinol | SIRT1 | 56 | Dual SIRT1/SIRT2 inhibitor. | [13] |

| SIRT2 | 59 | [13] |

Core Signaling Pathways Modulated by SIRT1 Inhibition

Inhibition of SIRT1 by this compound is expected to increase the acetylation status of its downstream targets, thereby modulating several key signaling pathways.

SIRT1 catalyzes the deacetylation of a protein substrate by utilizing NAD⁺. This reaction produces the deacetylated substrate, nicotinamide, and 2'-O-acetyl-ADP-ribose.[16] Inhibition of this process prevents the removal of acetyl groups, maintaining the protein in an acetylated state.

Caption: The core NAD+-dependent deacetylation reaction catalyzed by SIRT1 and inhibited by this compound.

SIRT1 regulates multiple transcription factors and signaling proteins. Inhibition with this compound would lead to their hyperacetylation, altering their activity.

-

p53 Pathway: SIRT1 deacetylates the tumor suppressor p53 at lysine residues (e.g., Lys382), which inhibits p53's transcriptional activity and promotes its degradation.[2][10] Inhibition of SIRT1 leads to increased p53 acetylation, enhancing its stability and pro-apoptotic and cell-cycle arrest functions.[2]

-

NF-κB Pathway: SIRT1 can deacetylate the p65 subunit of NF-κB, a key regulator of inflammation.[10] This deacetylation suppresses NF-κB's transcriptional activity, thereby reducing the expression of pro-inflammatory genes.[10][11] SIRT1 inhibition would therefore be expected to enhance NF-κB-mediated inflammation.

-

FOXO Pathway: Forkhead box O (FOXO) transcription factors are involved in stress resistance, metabolism, and cell cycle control. SIRT1 deacetylates FOXO proteins (e.g., FOXO1, FOXO3), which can modulate their transcriptional programs, affecting DNA repair and apoptosis.[10]

Caption: Major signaling pathways regulated by SIRT1 and impacted by its inhibition.

Experimental Protocols

Characterizing the activity and selectivity of this compound requires specific biochemical and cell-based assays.

This is the primary method for quantifying SIRT1 enzymatic activity and determining inhibitor potency (IC₅₀). The assay is based on the deacetylation of a synthetic peptide substrate containing an acetylated lysine and a fluorescent reporter group.[16]

Principle: The assay involves two steps. First, SIRT1 deacetylates the substrate in the presence of NAD⁺. Second, a developer solution is added that cleaves the deacetylated peptide, releasing the fluorophore. The resulting fluorescence is directly proportional to SIRT1 activity.[16]

Materials:

-

Purified, recombinant human SIRT1 enzyme

-

SIRT1 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂)

-

Fluorometric Substrate (e.g., peptide from p53 sequence, Ac-RHKK(ac)-AMC)

-

NAD⁺ Solution

-

This compound (or other test inhibitor) dissolved in DMSO

-

Developer Solution (containing a protease like trypsin and a SIRT1 inhibitor like nicotinamide to stop the reaction)

-

96-well black, opaque bottom plates

-

Fluorescence plate reader (Ex/Em ≈ 350/460 nm)

Procedure:

-

Reagent Preparation: Prepare serial dilutions of this compound in Assay Buffer. Prepare a reaction mixture containing Assay Buffer, NAD⁺, and the fluorometric substrate.

-

Reaction Setup: To each well of the 96-well plate, add the desired concentration of this compound. Include "no inhibitor" controls (vehicle, e.g., DMSO) and "no enzyme" background wells.

-

Initiate Reaction: Add the SIRT1 enzyme to all wells except the "no enzyme" controls to start the reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Develop Signal: Stop the enzymatic reaction and develop the fluorescent signal by adding the Developer Solution to each well.

-

Second Incubation: Incubate the plate at 37°C for an additional 10-15 minutes.

-

Measurement: Read the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the background fluorescence from all readings. Plot the percentage of remaining SIRT1 activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value.

Caption: Workflow for an in vitro fluorometric assay to determine SIRT1 inhibitor IC50.

This method confirms the inhibitor's activity in a cellular context by measuring the acetylation level of a known SIRT1 substrate, such as p53.

Principle: Cells are treated with this compound. Cellular proteins are then extracted, separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the acetylated form of the target protein (e.g., anti-acetyl-p53 Lys382) and for the total amount of that protein. An increase in the ratio of acetylated to total protein indicates SIRT1 inhibition.

Materials:

-

Cell line of interest (e.g., HCT116, MCF-7)

-

Cell culture medium and reagents

-

This compound

-

Lysis Buffer (e.g., RIPA buffer) with protease and deacetylase inhibitors (e.g., Trichostatin A, Nicotinamide)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis equipment

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-acetyl-p53 (Lys382), anti-total-p53, anti-β-actin (loading control)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate (ECL)

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 6-24 hours). A positive control, such as a DNA damaging agent to stabilize p53, may be included.

-

Cell Lysis: Wash cells with cold PBS and lyse them on ice using Lysis Buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them on an SDS-PAGE gel.

-

Western Transfer: Transfer the separated proteins to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody (e.g., anti-acetyl-p53) overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Add the chemiluminescent substrate and capture the signal with an imager.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed for the total target protein (anti-total-p53) and a loading control (anti-β-actin).

-

Densitometry: Quantify the band intensities to determine the relative change in protein acetylation.

Conclusion

This compound serves as a valuable chemical probe for investigating the complex biology of SIRT1. Its selectivity allows for the targeted interrogation of SIRT1-dependent pathways in various physiological and pathological contexts. The methodologies described herein provide a robust framework for researchers to confirm its activity, elucidate its mechanism of action in cellular models, and explore its potential in preclinical drug development. The careful application of these quantitative and qualitative techniques is essential for advancing our understanding of sirtuin biology and its therapeutic implications.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. d-nb.info [d-nb.info]

- 3. onesearch.wesleyan.edu [onesearch.wesleyan.edu]

- 4. scbt.com [scbt.com]

- 5. Sirtuin activators and inhibitors: Promises, achievements, and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SIRT1 and other sirtuins in Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of SIRT1 and Its Roles in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sirtuin1 (SIRT1) in the Acetylation of Downstream Target Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. SIRTUIN 1 AND SIRTUIN 3: PHYSIOLOGICAL MODULATORS OF METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. SIRT1 and SIRT6 Signaling Pathways in Cardiovascular Disease Protection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Regulation of SIRT1 and Its Roles in Inflammation [frontiersin.org]

- 12. Biochemical mechanism and biological effects of the inhibition of silent information regulator 1 (SIRT1) by EX-527 (SEN0014196 or selisistat) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. mdpi.com [mdpi.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

The Role of SIRT1 Inhibition in Cellular Senescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, is a critical regulator of cellular processes, including stress responses, metabolism, and aging. Its role in cellular senescence, a state of irreversible cell cycle arrest implicated in both tumor suppression and age-related pathologies, is of significant interest in the scientific community. This technical guide provides an in-depth overview of the role of SIRT1 inhibition in promoting cellular senescence.

Core Concepts: SIRT1 and Cellular Senescence

Cellular senescence is a fundamental biological process characterized by a stable cessation of cell proliferation. It can be triggered by various stimuli, including telomere shortening (replicative senescence), DNA damage, and oncogene activation. Senescent cells exhibit distinct morphological and biochemical features, including flattened and enlarged morphology, increased activity of senescence-associated β-galactosidase (SA-β-gal), and the secretion of a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors, collectively known as the senescence-associated secretory phenotype (SASP).

SIRT1 plays a pivotal role in counteracting senescence. It deacetylates a variety of protein substrates, including histones and transcription factors, thereby modulating gene expression and cellular stress responses. A key target of SIRT1 is the tumor suppressor protein p53. By deacetylating p53, SIRT1 attenuates its transcriptional activity, thus preventing the induction of cell cycle arrest and apoptosis.[1][2] During the onset of senescence, SIRT1 levels have been shown to decrease, leading to hyperacetylation and activation of p53.[1]

Mechanism of Action: SIRT1 Inhibition and Induction of Senescence

Inhibition of SIRT1's deacetylase activity mimics the natural decline of SIRT1 levels observed during senescence, thereby promoting a senescent phenotype. The primary mechanism involves the hyperacetylation and subsequent activation of p53.[2] Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which in turn inhibits cyclin-dependent kinases (CDKs) required for cell cycle progression, leading to cell cycle arrest in the G1 phase.

Furthermore, SIRT1 has been shown to suppress the SASP by deacetylating histones at the promoter regions of SASP-related genes, such as those encoding for Interleukin-6 (IL-6) and Interleukin-8 (IL-8).[3][4] Inhibition of SIRT1, therefore, leads to increased histone acetylation at these promoters, resulting in the transcriptional activation and secretion of SASP factors.[3][4]

The loss of Lamin B1, a key component of the nuclear lamina, is another emerging hallmark of cellular senescence. Studies have shown that a decline in Lamin B1 can trigger senescence. While the direct regulation of Lamin B1 by SIRT1 is still under investigation, some evidence suggests a potential link between SIRT1 activity and the maintenance of nuclear architecture.

Signaling Pathway of SIRT1 Inhibition-Induced Senescence

Caption: SIRT1 inhibition leads to cellular senescence through p53 activation and SASP induction.

Quantitative Data on the Effects of SIRT1 Inhibition

The following tables summarize quantitative data from studies using SIRT1 inhibitors to induce senescence. The specific inhibitor, cell type, concentration, and duration of treatment are provided where available.

Table 1: Effect of SIRT1 Inhibition on Senescence-Associated β-Galactosidase (SA-β-gal) Activity

| Cell Type | SIRT1 Inhibitor | Concentration | Treatment Duration | % of SA-β-gal Positive Cells (vs. Control) | Reference |

| Human Prostate Cancer (LNCaP) | SIRT1 Knockdown | N/A | 3 days | ~45% (vs. ~10% in control) | [5] |

| Human Diploid Fibroblasts (2BS) | Sirtinol | 20 µM | 6 days | Significantly increased | [6][7] |

Table 2: Effect of SIRT1 Inhibition on p53 and p21 Expression

| Cell Type | SIRT1 Inhibitor | Concentration | Treatment Duration | Change in Acetyl-p53 Levels | Change in p21 Protein Levels | Reference |

| Human Colon Cancer (HCT116) | SIRT1 Knockdown | N/A | Not Specified | Increased | Increased | [8] |

| Osteoblast-like (MC3T3-E1) | EX-527 | 10 µM | 24 hours | Increased | Increased | [9] |

| Human Prostate Cancer (LNCaP) | SIRT1 Knockdown | N/A | 3 days | Not Reported | Increased | [5] |

Table 3: Effect of SIRT1 Inhibition on SASP Component Expression

| Cell Type | SIRT1 Depletion Method | Change in IL-6 mRNA | Change in IL-8 mRNA | Reference |

| Human Diploid Fibroblasts (TIG-3) | siRNA | Increased | Increased | [3][4] |

| Mouse Embryonic Fibroblasts | Sirt1 Knockout | Increased | Not Reported | [10] |

Table 4: Effect of SIRT1 Inhibition on Lamin B1 Expression

| Cell Type | SIRT1 Depletion Method | Change in Lamin B1 Protein Levels | Reference |

| Rat Primary LSECs | siRNA | Decreased | [11] |

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Induction of Cellular Senescence with a SIRT1 Inhibitor

This protocol describes the general procedure for inducing senescence in cultured mammalian cells using a SIRT1 inhibitor.

Experimental Workflow for Senescence Induction

References

- 1. How does SIRT1 affect metabolism, senescence and cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SIRT1 and p53, effect on cancer, senescence and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SIRT1 suppresses the senescence-associated secretory phenotype through epigenetic gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SIRT1 Suppresses the Senescence-Associated Secretory Phenotype through Epigenetic Gene Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. SIRT1 Overexpression Antagonizes Cellular Senescence with Activated ERK/S6k1 Signaling in Human Diploid Fibroblasts | PLOS One [journals.plos.org]

- 7. SIRT1 Overexpression Antagonizes Cellular Senescence with Activated ERK/S6k1 Signaling in Human Diploid Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. SIRT1 suppresses p53-dependent apoptosis by modulation of p21 in osteoblast-like MC3T3-E1 cells exposed to fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Sirt1 overexpression improves senescence‐associated pulmonary fibrosis induced by vitamin D deficiency through downregulating IL‐11 transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

SIRT1-IN-1: A Selective Sirtuin 1 Inhibitor with Undetermined Effects on Longevity Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

SIRT1-IN-1 is a potent and selective small molecule inhibitor of Sirtuin 1 (SIRT1), a crucial NAD+-dependent deacetylase implicated in a wide array of cellular processes, including those central to aging and longevity. While the biochemical activity of this compound has been characterized, its specific effects on longevity-associated pathways remain largely unexplored in the current scientific literature. This technical guide provides a comprehensive overview of the available data on this compound, alongside a discussion of the broader role of SIRT1 in longevity, to offer a framework for future research into this compound.

Introduction to SIRT1 and its Role in Longevity

Sirtuin 1 (SIRT1) is the most extensively studied mammalian sirtuin, a family of class III histone deacetylases (HDACs) that play a pivotal role in cellular regulation.[1] SIRT1 utilizes nicotinamide adenine dinucleotide (NAD+) as a cofactor to deacetylate a multitude of protein substrates, including histones and various transcription factors.[1] This activity positions SIRT1 as a critical sensor of the cell's metabolic state and a key regulator of stress responses, DNA repair, inflammation, and apoptosis—all of which are intimately linked to the aging process.

Activation of SIRT1 has been shown to extend lifespan in various model organisms and is a central mechanism by which caloric restriction, a well-established longevity intervention, exerts its beneficial effects. Key longevity pathways influenced by SIRT1 include:

-

DNA Damage Response: SIRT1 is recruited to sites of DNA damage and deacetylates repair proteins, promoting genomic stability.

-

Oxidative Stress Resistance: SIRT1 can upregulate the expression of antioxidant enzymes, thereby mitigating cellular damage from reactive oxygen species (ROS).

-

Autophagy: SIRT1 can induce autophagy, a cellular recycling process that removes damaged organelles and protein aggregates, which is crucial for cellular health and longevity.

-

Metabolic Regulation: SIRT1 plays a key role in glucose and lipid metabolism, processes that are often dysregulated during aging.

Given the pro-longevity effects associated with SIRT1 activation, the study of its inhibitors, such as this compound, is crucial for dissecting the specific contributions of SIRT1 to these pathways and for understanding the potential consequences of its inhibition.

This compound: Known Biochemical Activity

This compound is a selective inhibitor of SIRT1. The available quantitative data on its inhibitory activity is summarized in the table below.

| Target | IC50 (µM) | Notes |

| SIRT1 | 0.205 | Potent and selective inhibitor. |

| SIRT2 | 11.5 | Approximately 56-fold less potent than against SIRT1. |

| SIRT3 | >100 | Little to no inhibitory effect. |

| HDACs | >100 | Little to no inhibitory effect. |

Table 1: Inhibitory Activity of this compound

This data demonstrates that this compound is a valuable tool for specifically probing the function of SIRT1 in vitro, with a clear selectivity window over other closely related sirtuins and general HDACs.

Effect of this compound on Longevity Pathways: A Knowledge Gap

Despite the well-defined inhibitory action of this compound against its primary target, a comprehensive review of the scientific literature reveals a significant absence of studies investigating its direct effects on longevity pathways. To date, there are no published reports detailing the impact of this compound on:

-

Lifespan in model organisms.

-

Cellular senescence.

-

Oxidative stress responses.

-

DNA damage and repair processes.

-

Autophagy induction or inhibition.

This lack of data presents a critical knowledge gap but also highlights a significant opportunity for future research. The selectivity of this compound makes it an ideal chemical probe to elucidate the precise role of SIRT1 in these fundamental aging processes.

Postulated Signaling Pathways and Experimental Workflows

While no specific diagrams exist for this compound's effects, we can postulate its impact on known SIRT1-mediated longevity pathways. Inhibition of SIRT1 by this compound would be expected to antagonize the pro-longevity functions of SIRT1.

Postulated Effect on DNA Damage Response

SIRT1 is known to be recruited to DNA double-strand breaks where it deacetylates proteins such as Ku70 and FOXO, promoting DNA repair. Inhibition by this compound could potentially impair this process.

Caption: Postulated inhibition of SIRT1-mediated DNA damage response by this compound.

Proposed Experimental Workflow for Investigating this compound's Effect on Cellular Senescence

To address the current knowledge gap, a logical experimental workflow could be employed to study the effect of this compound on cellular senescence.

Caption: Proposed workflow to assess the impact of this compound on cellular senescence.

Future Directions and Conclusion

This compound is a valuable chemical tool for the specific inhibition of SIRT1. While its biochemical profile is established, its biological effects in the context of aging and longevity are currently unknown. The technical guide highlights the significant opportunities for researchers to utilize this compound to:

-

Elucidate the role of SIRT1 in longevity: By observing the phenotypic effects of SIRT1 inhibition, researchers can gain a deeper understanding of its necessity for various longevity-associated processes.

-

Validate findings from genetic models: Pharmacological inhibition with this compound can complement and validate results obtained from SIRT1 knockout or knockdown models.

-

Explore therapeutic potential: While SIRT1 activation is generally considered beneficial, there may be specific age-related pathologies where SIRT1 inhibition could be a therapeutic strategy.

Referenced Methodologies

As there are no published studies on the use of this compound in longevity research, detailed experimental protocols are not available. However, standard biochemical and cellular assays that could be adapted to study this compound include:

In Vitro SIRT1 Inhibition Assay

-

Principle: A fluorometric assay to measure the deacetylase activity of recombinant human SIRT1 on a fluorescently labeled peptide substrate.

-

Protocol Outline:

-

Recombinant human SIRT1 is incubated with a fluorogenic acetylated peptide substrate (e.g., based on p53) and NAD+.

-

This compound at various concentrations is added to the reaction.

-

The reaction is stopped, and a developer solution is added that generates a fluorescent signal from the deacetylated substrate.

-

Fluorescence is measured, and IC50 values are calculated.

-

Cellular Senescence Assay

-

Cell Line: Primary human fibroblasts (e.g., IMR-90).

-

Treatment: Cells are treated with a range of concentrations of this compound or a vehicle control for an extended period (e.g., multiple population doublings).

-

Readouts:

-

Senescence-Associated β-Galactosidase (SA-β-gal) Staining: A classic cytochemical marker for senescent cells.

-

Western Blotting: Analysis of key senescence markers such as p53, p21, and p16.

-

Senescence-Associated Secretory Phenotype (SASP) Analysis: Quantification of secreted pro-inflammatory cytokines (e.g., IL-6, IL-8) by ELISA or qRT-PCR.

-

References

The Double-Edged Sword: Investigating the Role of SIRT1 Inhibition in Neurodegeneration

A Technical Guide for Researchers and Drug Development Professionals

Introduction: Sirtuin 1 (SIRT1), an NAD+-dependent deacetylase, has emerged as a critical regulator of cellular processes implicated in aging and neurodegenerative diseases. While much research has focused on the therapeutic potential of SIRT1 activators, a growing body of evidence suggests that the inhibition of SIRT1 may also hold significant, albeit complex, implications for neuronal health. This technical guide provides an in-depth exploration of the role of SIRT1 inhibition, personified here as "SIRT1-IN-1," in the context of neurodegeneration. We will delve into the molecular mechanisms, key signaling pathways, and experimental methodologies crucial for investigating the effects of SIRT1 inhibitors in preclinical models of Alzheimer's, Parkinson's, and Huntington's diseases.

Core Mechanisms of SIRT1 in Neurodegeneration

SIRT1 exerts its influence by deacetylating a wide array of protein substrates, thereby modulating their activity and stability. In the context of the central nervous system, SIRT1 has been shown to play a neuroprotective role through several key mechanisms.[1][2] Consequently, inhibition of SIRT1 is hypothesized to reverse these protective effects, potentially exacerbating neurodegenerative pathologies.

The primary mechanisms of SIRT1 action relevant to neurodegeneration include:

-

Deacetylation of p53: SIRT1 deacetylates the tumor suppressor protein p53, inhibiting its pro-apoptotic activity. Inhibition of SIRT1 would therefore be expected to lead to increased p53 acetylation and subsequent neuronal apoptosis.

-

Regulation of NF-κB Signaling: SIRT1 can deacetylate the p65 subunit of NF-κB, a key regulator of inflammation. This deacetylation suppresses NF-κB's transcriptional activity, thereby dampening the inflammatory response in the brain.[3] SIRT1 inhibition would consequently be predicted to enhance neuroinflammation.

-

Modulation of Autophagy: Through the deacetylation of proteins involved in autophagy, such as those in the SIRT1/AMPK pathway, SIRT1 promotes the clearance of misfolded and aggregated proteins.[1] Inhibiting SIRT1 could therefore impair this crucial cellular housekeeping process, leading to the accumulation of toxic protein aggregates.

-

Mitochondrial Biogenesis and Function: SIRT1 deacetylates and activates PGC-1α, a master regulator of mitochondrial biogenesis.[4] By inhibiting SIRT1, the subsequent reduction in PGC-1α activity could lead to mitochondrial dysfunction and increased oxidative stress.

-

Tau Deacetylation: SIRT1 can directly deacetylate the tau protein, a process that may influence its aggregation and phosphorylation status.[5][6] Inhibition of SIRT1 has been shown to increase the levels of acetylated and phosphorylated tau.[7][8]

-

Amyloid-β Production: SIRT1 has been shown to suppress the production of amyloid-beta (Aβ) peptides by activating the α-secretase ADAM10.[9][10] Therefore, inhibiting SIRT1 could potentially lead to increased Aβ production.

Quantitative Effects of SIRT1 Inhibition in Neurodegenerative Models

The following tables summarize quantitative data from various studies investigating the effects of SIRT1 inhibition in in vitro and in vivo models of neurodegeneration. These studies often utilize genetic knockout of SIRT1 or specific small molecule inhibitors like EX-527.

| Parameter | Model System | SIRT1 Inhibition Method | Observed Effect | Fold/Percent Change | Reference |

| Cell Viability | SH-SY5Y cells with Aβ toxicity | 80µM EX-527 | Increased cell viability (neuroprotective) | Statistically significant reduction in cytotoxicity | [11] |

| Aβ 1-42 Levels | AD mouse model (AD-BSKO) | Brain-specific SIRT1 knockout | Enhanced Aβ 1-42 levels | Substantial enhancement | [10] |

| α-secretase Activity | AD mouse model (BSKO) | Brain-specific SIRT1 knockout | Reduced α-secretase activity | Small but significant reduction | [10] |

| Tau Acetylation (ac-K174) | TauP301S transgenic mice | Brain-specific SIRT1 deletion | Increased levels of acetylated tau | Significant increase | [12] |

| Total Tau Levels (postsynaptic) | TauP301S transgenic mice | Brain-specific SIRT1 deletion | Increased total tau levels | Significant increase | [12] |

| Neuronal Apoptosis | Rat model of cerebral ischemia | EX-527 | Increased caspase-3 activity | Significantly increased | [13] |

| Mitochondrial DNA Content | Hypoxic human PASMCs | SIRT1 knockdown | Suppressed the increase in mtDNA content | Suppressed the effect of SIRT1 overexpression | [14] |

| Cellular ATP Levels | Hypoxic human PASMCs | SIRT1 knockdown | Suppressed the increase in ATP levels | Suppressed the effect of SIRT1 overexpression | [14] |

Note: The seemingly contradictory neuroprotective effect of EX-527 in one study highlights the complexity of SIRT1 signaling and the potential for context-dependent effects.

Key Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the central signaling pathways influenced by SIRT1 inhibition in neurodegeneration.

Caption: this compound inhibits SIRT1, leading to hyperacetylation of p65 and promoting neuroinflammation.

Caption: this compound leads to PGC-1α inactivation, impairing mitochondrial biogenesis and ROS defense.

Caption: this compound promotes tau acetylation and phosphorylation, leading to aggregation and NFTs.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of SIRT1 inhibition.

In Vitro SIRT1 Inhibitor Screening Assay (Fluorometric)

This assay is designed to identify and characterize inhibitors of SIRT1 enzymatic activity.

Materials:

-

Recombinant human SIRT1 enzyme

-

SIRT1 fluorogenic substrate (e.g., Fluor-de-Lys-SIRT1)

-

NAD+

-

Developer solution

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

This compound (or other test compounds)

-

Known SIRT1 inhibitor (e.g., EX-527) for positive control

-

96-well black microplates

-

Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.

-

Add this compound or other test compounds at various concentrations to the wells of the microplate. Include wells for a positive control (EX-527) and a no-inhibitor control.

-

Add the recombinant SIRT1 enzyme to all wells except for the blank (no enzyme) control.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the enzymatic reaction by adding the developer solution.

-

Incubate the plate at room temperature for 15 minutes to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader.

-

Calculate the percentage of SIRT1 inhibition for each compound concentration relative to the no-inhibitor control.

Caption: Workflow for a fluorometric SIRT1 inhibitor screening assay.

Western Blot Analysis of Acetylated Proteins

This protocol is for detecting changes in the acetylation status of SIRT1 substrates, such as p65 or PGC-1α, in response to SIRT1 inhibition.

Materials:

-

Neuronal cell line (e.g., SH-SY5Y) or primary neurons

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-acetylated-p65, anti-total-p65, anti-acetylated-PGC-1α, anti-total-PGC-1α, anti-SIRT1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture neuronal cells to the desired confluency.

-

Treat cells with this compound at various concentrations and for different time points. Include a vehicle control.

-

Lyse the cells and collect the protein extracts.

-

Quantify the protein concentration of each sample.

-

Denature equal amounts of protein from each sample and separate them by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify the band intensities.

-

Normalize the levels of acetylated proteins to the total protein levels.

Cell Viability and Apoptosis Assays

These assays are used to assess the impact of SIRT1 inhibition on neuronal survival.

A. MTT Assay for Cell Viability:

-

Seed neuronal cells in a 96-well plate.

-

Treat cells with this compound.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

B. TUNEL Assay for Apoptosis:

-

Culture and treat cells on coverslips.

-

Fix and permeabilize the cells.

-

Perform the TUNEL staining according to the manufacturer's protocol.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells using a fluorescence microscope.

-

Quantify the percentage of TUNEL-positive (apoptotic) cells.

Conclusion and Future Directions

The investigation of SIRT1 inhibition in the context of neurodegeneration presents a complex but potentially rewarding avenue of research. While the prevailing view has favored SIRT1 activation as a therapeutic strategy, the nuanced and sometimes contradictory findings from inhibitor studies underscore the need for a deeper understanding of SIRT1's multifaceted roles in the brain. The data and protocols presented in this guide provide a framework for researchers and drug development professionals to systematically explore the consequences of SIRT1 inhibition. Future studies should focus on elucidating the specific downstream pathways affected by SIRT1 inhibitors in different neuronal populations and disease models. Furthermore, the development of highly specific and potent SIRT1 inhibitors will be crucial for dissecting its precise functions and for evaluating the therapeutic potential of targeting this central regulator of cellular homeostasis in neurodegenerative disorders.

References

- 1. Targeting Sirtuin-1 in Huntington’s disease: Rationale and Current Status - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Sirt1 and the Mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activation of sirtuin 1 attenuates cerebral ventricular streptozotocin-induced tau hyperphosphorylation and cognitive injuries in rat hippocampi - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]

- 7. The role of sirtuins in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. embopress.org [embopress.org]

- 9. SIRT1 Suppresses β-Amyloid Production by Activating the α-Secretase Gene ADAM10 [dspace.mit.edu]

- 10. SIRT1 Suppresses β-amyloid Production by Activating the α-Secretase Gene ADAM10 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. SIRT1 Deacetylates Tau and Reduces Pathogenic Tau Spread in a Mouse Model of Tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Differential role of SIRT1/MAPK pathway during cerebral ischemia in rats and humans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. SIRT1 is required for mitochondrial biogenesis reprogramming in hypoxic human pulmonary arteriolar smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

SIRT1-IN-1: A Technical Guide to its Potential in Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 1 (SIRT1), a NAD-dependent deacetylase, has emerged as a critical regulator in a multitude of cellular processes, including those central to cancer initiation and progression. Its role, however, is complex and context-dependent, acting as both a tumor promoter and a suppressor. This dual functionality has made SIRT1 an attractive target for therapeutic intervention. While specific research on the compound designated "SIRT1-IN-1" (CAS: 1431411-60-7) in cancer models is limited in publicly available literature, this guide provides a comprehensive overview of the therapeutic potential of selective SIRT1 inhibition in oncology. The data and protocols presented herein are based on well-characterized, selective SIRT1 inhibitors such as EX-527 and the dual SIRT1/2 inhibitor Tenovin-6, serving as proxies to illustrate the potential applications and methodologies relevant to the study of this compound and other selective SIRT1 inhibitors in cancer research.

Introduction to SIRT1 in Cancer

SIRT1 is a class III histone deacetylase that plays a pivotal role in cellular stress response, DNA repair, metabolism, and apoptosis by deacetylating a wide range of histone and non-histone protein targets. Its impact on cancer is multifaceted. On one hand, SIRT1 can promote tumorigenesis by deacetylating and inactivating tumor suppressors like p53, thereby allowing cancer cells to evade apoptosis. On the other hand, in certain contexts, SIRT1 can act as a tumor suppressor by promoting DNA repair and maintaining genomic stability. The overexpression of SIRT1 has been observed in various cancers, including breast, colon, and liver cancer, often correlating with poor prognosis and chemoresistance. This has spurred the development of small molecule inhibitors to probe its function and as potential anti-cancer agents.

This compound is a selective inhibitor of SIRT1 with a reported half-maximal inhibitory concentration (IC50) of 0.205 µM for SIRT1, showing significantly less activity against SIRT2 (11.5 µM) and SIRT3 (>100 µM). Its potential in cancer research lies in its ability to selectively modulate SIRT1 activity, allowing for the dissection of its specific roles in cancer biology and the potential for targeted therapeutic strategies.

Quantitative Data on SIRT1 Inhibition in Cancer Models

The following tables summarize key quantitative data from preclinical studies of representative SIRT1 inhibitors in various cancer cell lines. This data provides a benchmark for the potential efficacy of selective SIRT1 inhibition.

Table 1: In Vitro Efficacy of SIRT1 Inhibitors in Cancer Cell Lines

| Inhibitor | Cancer Type | Cell Line | Assay | IC50 / Effect | Citation |

| EX-527 | Breast Cancer | MCF-7 | MTT Assay (72h) | 25.30 µM | [1][2] |

| EX-527 | T-cell Leukemia | MT-4 | Cell Viability | Significant decrease at 20 µM | [3] |

| EX-527 | Granulosa Cell Tumor | KGN, COV434 | MTT Assay (72h) | ~20-50 µM | [4] |

| Tenovin-6 | Acute Lymphoblastic Leukemia | REH, NALM-6 | MTS Assay | Growth inhibition | [5] |

| Tenovin-6 | Diffuse Large B-cell Lymphoma | OCI-Ly1, DHL-10 | Cell Proliferation | Potent inhibition (dose-dependent) | [6] |

Table 2: In Vivo Efficacy of SIRT1 Inhibitors in Xenograft Models

| Inhibitor | Cancer Type | Animal Model | Treatment Regimen | Outcome | Citation |

| EX-527 (shRNA knockdown) | Colon Cancer | Nude Mice | - | Increased tumor growth | [7] |

| Resveratrol (SIRT1 activator) | Breast Cancer | BALB/c Mice | 100 µM or 200 µM intraperitoneally | Decreased tumor growth | [8] |

| Cambinol (SIRT1/2 inhibitor) | Hepatocellular Carcinoma | Orthotopic Xenograft | Not specified | Lower tumor burden | [9] |

| Tenovin-6 | Not specified | Animal models | Not specified | Decreased tumor growth | [10] |

Key Signaling Pathways Modulated by SIRT1 Inhibition

Inhibition of SIRT1 can impact multiple signaling pathways crucial for cancer cell survival and proliferation. Understanding these pathways is key to elucidating the mechanism of action of SIRT1 inhibitors.

p53 Acetylation and Activation

SIRT1 directly deacetylates and inactivates the tumor suppressor protein p53. Inhibition of SIRT1 leads to the hyperacetylation of p53, enhancing its transcriptional activity. This results in the upregulation of p53 target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, NOXA, BAX).

Caption: SIRT1 inhibition leads to p53 hyperacetylation and activation.

Downregulation of c-FLIP and Sensitization to Apoptosis

In some cancer types, such as T-cell leukemia, SIRT1 inhibition has been shown to downregulate the expression of cellular FLICE-inhibitory protein (c-FLIP), a key anti-apoptotic protein. Reduced c-FLIP levels sensitize cancer cells to death receptor-mediated apoptosis.

Caption: SIRT1 inhibition downregulates c-FLIP, promoting apoptosis.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the anti-cancer potential of SIRT1 inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on EX-527 in breast cancer cells.[1][2]

Objective: To determine the cytotoxic effect of a SIRT1 inhibitor on cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

SIRT1 inhibitor (e.g., EX-527) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of the SIRT1 inhibitor in complete culture medium. A typical concentration range for EX-527 is 1.56 to 200 µM.

-

Remove the overnight culture medium and add 100 µL of the medium containing different concentrations of the inhibitor to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Caption: Workflow for a typical MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on the evaluation of EX-527-induced apoptosis.[3]

Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with a SIRT1 inhibitor.

Materials:

-

Cancer cell line of interest

-

SIRT1 inhibitor

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in a 6-well plate and treat with the desired concentration of the SIRT1 inhibitor for a specified time (e.g., 48 hours).

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).

Western Blotting

This protocol is a general procedure for analyzing protein expression changes upon SIRT1 inhibitor treatment, as seen in studies with Tenovin-6.[11]

Objective: To detect changes in the expression and post-translational modification of target proteins.

Materials:

-

Treated and untreated cell lysates

-

Protein lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-acetylated-p53, anti-p53, anti-SIRT1, anti-c-FLIP, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Lyse cells and quantify protein concentration using the BCA assay.

-

Denature protein samples by boiling in Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add ECL substrate.

-

Visualize the protein bands using an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Xenograft Tumor Model

This protocol is a generalized procedure based on studies using SIRT1 inhibitors in mouse models.[7][8]

Objective: To evaluate the in vivo anti-tumor efficacy of a SIRT1 inhibitor.

Materials:

-

Immunocompromised mice (e.g., nude mice)

-

Cancer cell line of interest

-

SIRT1 inhibitor formulated for in vivo administration

-

Vehicle control

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells in PBS) into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer the SIRT1 inhibitor or vehicle control to the respective groups according to a predetermined schedule (e.g., daily intraperitoneal injection).

-

Measure the tumor volume with calipers every few days using the formula: Volume = (length x width²)/2.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).

Conclusion and Future Directions

The inhibition of SIRT1 presents a promising, albeit complex, avenue for cancer therapy. The preclinical data for selective SIRT1 inhibitors demonstrate their potential to induce cancer cell death, inhibit proliferation, and suppress tumor growth in vivo. The specific compound, this compound, with its high selectivity for SIRT1, warrants further investigation to characterize its anti-cancer efficacy across a panel of cancer cell lines and in relevant animal models. Future research should focus on elucidating the precise molecular mechanisms by which this compound exerts its effects, identifying predictive biomarkers for sensitivity to SIRT1 inhibition, and exploring rational combination therapies to enhance its therapeutic potential. This technical guide provides a foundational framework for researchers to design and execute preclinical studies to rigorously evaluate the role of this compound and other selective SIRT1 inhibitors in the fight against cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. ajms.iq [ajms.iq]

- 3. EX527, a sirtuins 1 inhibitor, sensitizes T-cell leukemia to death receptor-mediated apoptosis by downregulating cellular FLICE inhibitory protein - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Tenovin-6-mediated inhibition of SIRT1/2 induces apoptosis in acute lymphoblastic leukemia (ALL) cells and eliminates ALL stem/progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tenovin-6 inhibits proliferation and survival of diffuse large B-cell lymphoma cells by blocking autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SirT1 Is an Inhibitor of Proliferation and Tumor Formation in Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Tenovin-6 - LKT Labs [lktlabs.com]

- 11. researchgate.net [researchgate.net]

The Double-Edged Sword of SIRT1 Inhibition: A Technical Guide to SIRT1-IN-1 and its Implications for Metabolic Diseases

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sirtuin 1 (SIRT1), an NAD⁺-dependent deacetylase, has emerged as a critical regulator of metabolic homeostasis. Its activation is largely considered protective against age-related metabolic diseases such as type 2 diabetes, obesity, and non-alcoholic fatty liver disease (NAFLD). Consequently, the study of SIRT1 inhibitors provides a valuable pharmacological tool to probe the nuanced roles of SIRT1 in these conditions. This technical guide focuses on the impact of SIRT1 inhibition on metabolic diseases, with a primary focus on the available data for the inhibitor SIRT1-IN-1 and supplemented with data from the more extensively studied and highly selective SIRT1 inhibitor, EX-527 (Selisistat), to provide a comprehensive overview. We will delve into the mechanism of action, summarize quantitative data from key studies, detail experimental protocols, and visualize the complex signaling pathways and experimental workflows.

Introduction: SIRT1 in Metabolic Regulation

SIRT1 is a class III histone deacetylase that plays a pivotal role in cellular metabolism by sensing NAD⁺ levels and deacetylating a wide array of non-histone proteins, including transcription factors and cofactors.[1][2] This deacetylation activity modulates numerous metabolic pathways:

-

Glucose Homeostasis: SIRT1 can enhance insulin sensitivity and secretion.[3][4] It deacetylates and activates PGC-1α, a key regulator of mitochondrial biogenesis and gluconeogenesis.[2][5]

-

Lipid Metabolism: In the liver, SIRT1 promotes fatty acid oxidation and inhibits lipogenesis by deacetylating targets like PPARα and SREBP-1c.[6][7] In adipose tissue, it can suppress adipogenesis.[8]

-

Inflammation: SIRT1 exerts anti-inflammatory effects by deacetylating and inhibiting the activity of NF-κB.[9]

Given these roles, decreased SIRT1 activity is often associated with metabolic disorders.[2][3] The use of specific inhibitors allows for the precise investigation of the consequences of blocking SIRT1 activity in various pathological contexts.

This compound: A Potent Sirtuin Inhibitor

This compound is a potent inhibitor of SIRT1, SIRT2, and SIRT3. Its primary utility in research to date has been as a tool to confirm that the observed effects of other compounds are indeed SIRT1-dependent.

| Compound | IC₅₀ (SIRT1) | IC₅₀ (SIRT2) | IC₅₀ (SIRT3) |

| This compound | 15 nM | 10 nM | 33 nM |

Table 1: Inhibitory concentrations (IC₅₀) of this compound against SIRT1, SIRT2, and SIRT3.

While a potent pan-sirtuin inhibitor, comprehensive studies detailing the direct and wide-ranging metabolic consequences of this compound administration are limited in the publicly available literature. It has been used in vitro to demonstrate that the protective effects of compounds like Berberine against hepatic steatosis and Arctigenin against myocardial ischemia-reperfusion injury are nullified when SIRT1 is inhibited.[10][11]

EX-527 (Selisistat): A Well-Characterized Selective SIRT1 Inhibitor

Due to the limited specific data on this compound in metabolic disease models, this guide will utilize data from studies on EX-527 (Selisistat) to illustrate the broader impact of selective SIRT1 inhibition. EX-527 is a potent and highly selective SIRT1 inhibitor with an IC₅₀ of approximately 38-123 nM for SIRT1, and it is over 200-fold more selective for SIRT1 than for SIRT2 and SIRT3.[1][12]

Quantitative Data on the Impact of SIRT1 Inhibition in Metabolic Diseases

The following tables summarize key quantitative findings from in vivo and in vitro studies using the SIRT1 inhibitor EX-527.

In Vivo Effects of EX-527 in High-Fat Diet (HFD)-Induced Metabolic Disease Models

| Parameter | Animal Model | Treatment | Outcome | Fold/Percent Change | Reference |

| Serum Triglycerides (TG) | Zucker Diabetic Fatty (ZDF) Rats on HFD | EX-527 (5 µg/kg, twice weekly for 10 weeks) | Decrease | Significant Reduction | [13][14] |

| Serum Total Cholesterol | ZDF Rats on HFD | EX-527 (5 µg/kg, twice weekly for 10 weeks) | Decrease | Significant Reduction | [13][14] |

| Serum ALT | ZDF Rats on HFD | EX-527 (5 µg/kg, twice weekly for 10 weeks) | Decrease | Significant Reduction | [13][14] |

| Serum AST | ZDF Rats on HFD | EX-527 (5 µg/kg, twice weekly for 10 weeks) | Decrease | Significant Reduction | [13][14] |

| Hepatic Steatosis | ZDF Rats on HFD | EX-527 (5 µg/kg, twice weekly for 10 weeks) | Attenuation | Visual reduction in Oil Red-O staining | [13][14] |

| Hepatic Fibrosis | ZDF Rats on HFD | EX-527 (5 µg/kg, twice weekly for 10 weeks) | Attenuation | Visual reduction in Masson's trichrome staining | [13][14] |

| Serum IL-1β | ZDF Rats on HFD | EX-527 (10 weeks) | Decrease | ~52% reduction | [11] |

| Serum IL-6 | ZDF Rats on HFD | EX-527 (10 weeks) | Decrease | Significant Reduction | [11] |

| Blood Glucose | ZDF Rats on HFD | EX-527 (10 weeks) | Decrease | Significant Reduction | [11] |

| Blood Urea Nitrogen (BUN) | ZDF Rats on HFD | EX-527 (10 weeks) | Decrease | ~81% reduction | [11][15] |